1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine
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Overview
Description
1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. For instance, the reaction between hydrazine hydrate and acetylacetone can yield the pyrazole core.
Tolyl Group Addition: The O-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating diseases like cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine: This compound lacks the O-tolyl group, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine: The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine: The presence of a methyl group instead of the O-tolyl group can lead to variations in the compound’s properties.
Properties
CAS No. |
618098-24-1 |
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Molecular Formula |
C16H14BrN3 |
Molecular Weight |
328.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14BrN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3 |
InChI Key |
YTZAGMJLKLFKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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